molecular formula C27H30N2O4 B2770760 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034389-08-5

4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No. B2770760
CAS RN: 2034389-08-5
M. Wt: 446.547
InChI Key: VMXGCKFDIVJKFW-UHFFFAOYSA-N
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Description

4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H30N2O4 and its molecular weight is 446.547. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis

The compound’s chemical structure suggests a pyridine-based scaffold with a pyrrolidine ring and a benzyloxyphenyl substituent. Researchers have designed and synthesized derivatives of this compound to explore its potential biological activities. Notably, the compound’s structure includes a pyrazole moiety, which has been associated with diverse pharmacological effects .

EGFR Kinase Inhibition

One significant application lies in its inhibition of the epidermal growth factor receptor (EGFR) kinase. Compound 6f, a derivative of this compound, demonstrated potent EGFR kinase inhibitory activity with an IC50 value of 2.05 µM. EGFR is a crucial target in cancer therapy due to its role in cell proliferation and survival. The compound’s binding to the ATP binding site of EGFR kinase suggests its potential as an anticancer agent .

Antiproliferative Activity

Compound 6f also exhibited remarkable antiproliferative effects against the A549 non-small lung tumor cell line, with an IC50 value of 5.6 µM. Antiproliferative activity is essential for suppressing cancer cell growth, making this compound a promising candidate for further investigation .

Apoptosis Induction

In addition to inhibiting cell proliferation, compound 6f induced apoptosis (programmed cell death) in cancer cells. DAPI staining and phase contrast microscopy confirmed apoptotic changes. Flow cytometry (FACS) using Annexin-V-FITC and propidium iodide (PI) labeling further validated its ability to induce apoptosis .

Molecular Docking Studies

Computational studies revealed that compound 6f binds to the hinge region of the ATP binding site in EGFR kinase, similar to the standard drug erlotinib. This molecular docking analysis provides insights into the compound’s mechanism of action and its potential as an EGFR-targeted therapeutic agent .

Future Research and Animal Studies

Given its promising in vitro antitumor activities, further research is warranted. Investigating its effects in other cancer cell lines and conducting animal studies will help validate its efficacy and safety profile. Researchers can explore its potential as a targeted therapy for lung tumors and potentially other cancer types .

properties

IUPAC Name

1,6-dimethyl-4-[1-[3-(4-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4/c1-20-16-25(17-27(31)28(20)2)33-24-14-15-29(18-24)26(30)13-10-21-8-11-23(12-9-21)32-19-22-6-4-3-5-7-22/h3-9,11-12,16-17,24H,10,13-15,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXGCKFDIVJKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

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